7-Bromo-3-methoxy-1H-indazole
Description
Chemical Structure and Properties
7-Bromo-3-methoxy-1H-indazole (CAS: 885279-52-7) is a halogenated indazole derivative with the molecular formula C₈H₇BrN₂O and a molecular weight of 241.06 g/mol. Its structure features a bromine atom at the 7-position and a methoxy group at the 3-position of the indazole core . Key spectral identifiers include:
This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of HIV capsid inhibitors like Lenacapavir, where bromine and methoxy substituents enhance binding affinity and metabolic stability .
Properties
IUPAC Name |
7-bromo-3-methoxy-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-5-3-2-4-6(9)7(5)10-11-8/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHUQVBJZHAXKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC2=C1C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-methoxy-1H-indazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromo-4-methoxybenzaldehyde with hydrazine hydrate under acidic conditions to form the indazole ring . The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems are often employed to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-methoxy-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazoles, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
7-Bromo-3-methoxy-1H-indazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and anti-inflammatory drugs.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Chemical Research: It serves as a precursor for the synthesis of more complex heterocyclic compounds and is used in various organic synthesis reactions.
Mechanism of Action
The mechanism of action of 7-Bromo-3-methoxy-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain kinases or interact with DNA to exert its biological effects . The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The pharmacological and physicochemical properties of indazole derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of structurally related compounds:
Key Reaction Differences :
- Bromine positioning (5 vs. 7) requires distinct directing groups (e.g., methoxy vs. methyl).
- Amino-substituted derivatives (e.g., 7-Bromo-4-chloro-1H-indazol-3-amine) necessitate protective group strategies to avoid side reactions .
Physicochemical and Spectral Comparisons
- Melting Points: this compound: Not explicitly reported, but analogs like 5-Bromo-7-methoxy-1H-indazole show solid-state stability up to 200°C . 3-(1H-Imidazol-5-yl)-7-chloro-1H-indole: Melts at 141–142°C, indicating higher rigidity due to fused imidazole rings .
NMR Spectral Data :
Pharmacological Relevance
- This compound : The methoxy group improves solubility, while bromine enhances halogen bonding in target proteins .
- 7-Bromo-4-chloro-1H-indazol-3-amine : Dual halogen substituents (Br, Cl) optimize steric and electronic interactions in HIV capsid binding .
- 3-Substituted imidazole-indole hybrids : Exhibit broader kinase inhibition profiles due to imidazole’s metal-coordinating ability .
Biological Activity
7-Bromo-3-methoxy-1H-indazole is a heterocyclic compound belonging to the indazole family, recognized for its diverse biological activities. Its unique structure, characterized by a bromine atom at the 7th position and a methoxy group at the 3rd position, positions it as a significant candidate in medicinal chemistry, particularly for drug development aimed at various diseases, including cancer and inflammatory conditions.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that this compound can influence apoptosis-related proteins, such as Bcl-2 and Bax, leading to increased apoptosis in cancer cells .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K562 | 5.15 | Inhibition of Bcl-2, activation of Bax |
| HEK-293 | 33.2 | Selectivity towards normal cells |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. It modulates inflammatory pathways by inhibiting specific kinases involved in the inflammatory response. This activity suggests potential applications in treating chronic inflammatory diseases.
Enzyme Inhibition
This compound interacts with various enzymes, particularly kinases involved in cell signaling pathways. By inhibiting these kinases, it disrupts critical cellular processes such as growth and differentiation. This inhibition is crucial for its anticancer effects, as it leads to altered gene expression and metabolic processes within the cells.
Cellular Effects
The compound's impact on cellular processes includes:
- Cell Cycle Regulation : It affects cell cycle distribution, particularly increasing the G0/G1 phase population while decreasing the S phase population in treated cancer cells .
- Gene Expression Modulation : It alters the expression of genes involved in cell cycle regulation and apoptosis, contributing to its therapeutic effects against cancer.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various experimental setups:
- K562 Cell Line Study : Treatment with varying concentrations of the compound resulted in increased apoptosis rates and significant changes in cell cycle distribution. Specifically, a dose-dependent increase in early and late apoptosis was observed .
- Animal Model Evaluations : In vivo studies indicated that lower doses of this compound could inhibit tumor growth effectively while exhibiting minimal toxicity towards normal cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
